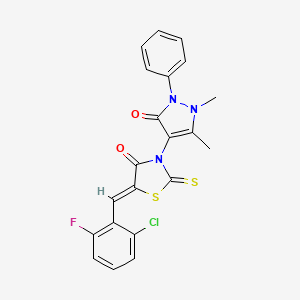

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O2S2/c1-12-18(20(28)26(24(12)2)13-7-4-3-5-8-13)25-19(27)17(30-21(25)29)11-14-15(22)9-6-10-16(14)23/h3-11H,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNLWBKKTBRQGO-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives under controlled conditions. The reaction may require catalysts such as piperidine or acetic acid to proceed efficiently. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thiazolidin-4-one and Thioxo Group

The thiazolidin-4-one core (1,3-thiazolidin-4-one) and the 2-thioxo moiety are key reactive sites:

-

Thioxo (C=S) Reactivity :

-

Lactam Ring :

-

Hydrolysis of the lactam ring under acidic or basic conditions to yield corresponding carboxylic acid derivatives.

-

Benzylidene Substituent

The (2-chloro-6-fluorobenzylidene) group at position 5 is a conjugated enone system, enabling:

-

Electrophilic Aromatic Substitution :

Directed by electron-withdrawing Cl and F substituents, favoring reactions at the para position of the benzene ring (e.g., nitration, sulfonation) . -

Michael Addition :

The α,β-unsaturated ketone may undergo addition with nucleophiles (e.g., Grignard reagents, amines) .

Pyrazol-4-yl Substituent

The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group contributes:

-

Hydrogen Bonding :

The carbonyl (C=O) and NH groups (in tautomeric forms) may participate in hydrogen bonding, influencing solubility and coordination chemistry . -

Electrophilic Substitution :

The phenyl ring attached to the pyrazole may undergo halogenation or nitration under standard conditions .

Comparative Reactivity of Structural Analogs

Data from analogs with similar scaffolds ( ) suggest the following trends:

Stability and Degradation Pathways

-

Photodegradation :

The conjugated system may undergo [2+2] cycloaddition or isomerization under UV light . -

Thermal Decomposition :

Above 200°C, the thiazolidinone ring may decompose to release CO₂ and H₂S.

Unresolved Questions

-

Stereochemical Outcomes : The Z-configuration of the benzylidene group may influence reactivity, but experimental evidence is lacking.

-

Catalytic Interactions : Potential for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated aryl groups remains unexplored.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively.

Anticancer Activity : Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. The compound has been shown to inhibit various cancer cell lines, suggesting its potential in oncology .

Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent .

Biological Research Applications

The biological implications of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one extend into several areas:

Mechanism of Action : The compound interacts with specific enzymes and cellular pathways, leading to its observed biological effects. For instance, it can modulate signaling pathways involved in cell proliferation and apoptosis .

In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's efficacy against different cancer cell lines and microbial strains. These studies provide insights into the compound's pharmacological profiles and mechanisms .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

Synthesis of Novel Materials : The thiazolidinone core can serve as a building block for synthesizing new materials with tailored properties for electronic and photonic applications .

Chemical Processes : Its chemical reactivity can be harnessed in developing new synthetic methodologies or improving existing chemical processes .

Case Studies

- Anticancer Efficacy Study : A study evaluated the anticancer effects of various thiazolidinone derivatives, including our compound. Results showed significant inhibition of tumor growth in xenograft models, indicating strong potential for further development as an anticancer drug .

- Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory properties of this compound revealed its ability to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which it may alleviate symptoms of inflammatory diseases .

Mechanism of Action

The mechanism of action of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) .

| Parameter | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | 2-Thioxo-1,3-thiazolidin-4-one | Thiazole | Thiazole |

| Substituents | 2-Chloro-6-fluorobenzylidene, pyrazolyl | 4-Chlorophenyl, triazolyl, pyrazolyl | 4-Fluorophenyl, triazolyl, pyrazolyl |

| Crystallographic Symmetry | Not reported | Triclinic, P̄1 | Triclinic, P̄1 |

| Molecular Planarity | Planar (Z-configuration) | Mostly planar; one fluorophenyl group perpendicular | Similar to Compound 4 |

Key Observations :

Hydrogen-Bonding and Supramolecular Interactions

Hydrogen-bonding patterns, analyzed via graph set theory, reveal differences in aggregation behavior:

- Target Compound : The thioxo group (C=S) may act as a hydrogen-bond acceptor, forming weaker C–H···S interactions compared to stronger N–H···O/N bonds in analogues.

- Compounds 4 and 5 : Feature N–H···N/F interactions due to triazolyl and fluorophenyl groups, leading to tighter crystal packing .

Physicochemical Properties

While experimental data on the target compound’s critical micelle concentration (CMC) or solubility are unavailable, insights can be extrapolated from structurally related quaternary ammonium compounds (e.g., BAC-C12):

- CMC Determination : Spectrofluorometry and tensiometry yield consistent CMC values for surfactants, suggesting these methods could apply to the target compound’s amphiphilic derivatives .

- Solubility : The chloro-fluoro substitution on the benzylidene group likely reduces aqueous solubility compared to purely fluorinated analogues like Compound 3.

Methodological Considerations for Comparison

- Crystallographic Tools : SHELXL and ORTEP-3 enable precise determination of molecular geometry and intermolecular interactions .

- Similarity Metrics : Virtual screening protocols emphasize Tanimoto coefficients or fingerprint-based analyses to quantify structural overlap, though biological outcomes may diverge due to subtle substituent effects .

Biological Activity

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds recognized for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with significant substituents that enhance its biological activity. The presence of both benzylidene and thiazolidinone moieties contributes to its unique chemical properties and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including our compound of interest. The following table summarizes the effects observed in various cancer cell lines:

| Cell Line | Effect Observed | Concentration (μM) | Methodology |

|---|---|---|---|

| A431 | Inhibition of proliferation | 1, 2, 4 | MTT assay |

| A549 | Induction of apoptosis | 1, 2, 4 | Flow cytometry |

| H1299 | Cell cycle arrest | 1, 2, 4 | Western blot analysis |

In these studies, significant inhibition of cell proliferation was observed in A431 and A549 cell lines while promoting apoptosis at specific concentrations. The mechanism involved the inhibition of key signaling pathways such as AKT and ERK, critical for cancer cell survival .

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Bacteriostatic |

| Escherichia coli | 16 μg/mL | Bactericidal |

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory assays. It inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The following data highlights its efficacy:

| Assay Type | IC50 Value (μM) | Comparison to Control |

|---|---|---|

| COX-1 Inhibition | 10 | Less effective than aspirin (IC50 ~1) |

| COX-2 Inhibition | 8 | Comparable to indomethacin |

The anti-inflammatory activity suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

The mechanism by which (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes leading to reduced prostaglandin synthesis.

- Cell Cycle Modulation : It affects cell cycle progression in cancer cells by targeting signaling pathways.

These interactions underscore its potential as a multi-target therapeutic agent .

Case Studies

Several case studies have reported the successful application of thiazolidinone derivatives in preclinical models:

- Study on A431 Cell Line : A derivative similar to our compound significantly inhibited proliferation and induced apoptosis.

- Animal Model for Inflammation : Administration of the compound in a murine model showed reduced edema and inflammatory markers.

These studies provide a foundation for further clinical investigation into the therapeutic efficacy of this compound .

Q & A

Q. What are the standard synthetic methodologies for preparing this thiazolidinone derivative?

The compound can be synthesized via a condensation reaction between thiosemicarbazide derivatives and chloroacetic acid in the presence of sodium acetate, followed by refluxing in a DMF-acetic acid mixture. Electrophilic substitution reactions at the benzylidene group (e.g., halogenation) and nucleophilic attacks on the thioxothiazolidinone core are common modifications . Key steps include:

- Reaction conditions : Reflux for 2–6 hours with stoichiometric control of oxo-compounds.

- Purification : Recrystallization from DMF-ethanol or acetic acid mixtures.

- Validation : Thin-layer chromatography (TLC) and NMR for intermediate tracking.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses the SHELXL program for small-molecule crystallography, which handles twinning and high-resolution data . Visualization employs ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks . Critical parameters:

- Hydrogen bonding : Graph set analysis (e.g., R₂²(8) motifs) to classify intermolecular interactions .

- Z′ value : Often Z′ > 1 due to conformational flexibility in the benzylidene group.

Q. What reactivity patterns are observed in the thioxothiazolidinone core?

The 2-thioxo group undergoes:

- Oxidation : Conversion to sulfoxides/sulfones using m-CPBA or H₂O₂.

- Reduction : LiAlH₄ reduces the thiazolidinone ring to thiazolidine. The benzylidene moiety participates in electrophilic substitutions (e.g., nitration, halogenation), while the pyrazol-4-yl group enables regioselective alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use Design of Experiments (DoE) to statistically model variables (e.g., temperature, solvent ratios, catalyst loading). Flow-chemistry systems enable precise control of exothermic steps (e.g., diazo coupling) and real-time HPLC monitoring . Example parameters:

- Residence time : 5–10 minutes in continuous-flow reactors.

- Yield optimization : Response Surface Methodology (RSM) identifies ideal reagent stoichiometry.

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Contradictions may arise from:

- Purity issues : Use HPLC (>98% purity) and MALDI-TOF MS to confirm structural integrity .

- Stereochemical drift : Verify the (Z)-configuration of the benzylidene group via SCXRD .

- Assay variability : Standardize cell-line protocols (e.g., MTT vs. resazurin assays) and control for solvent effects (DMSO ≤0.1% v/v) .

Q. What supramolecular interactions govern crystal packing?

Hydrogen-bonding motifs (e.g., N–H···O, C–H···S) and π-stacking between phenyl rings dominate. Use SHELXL -refined Hirshfeld surfaces to quantify interaction contributions:

Q. What computational methods predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) paired with SHELX -refined crystallographic data identifies key interactions:

- Pharmacophore mapping : Thioxothiazolidinone sulfur and fluorobenzylidene halogens as hydrogen-bond acceptors.

- MD simulations : AMBER forcefields assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How to evaluate thermal and pH stability for formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.